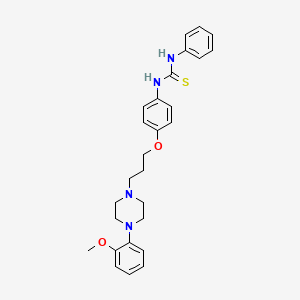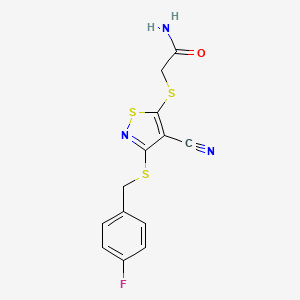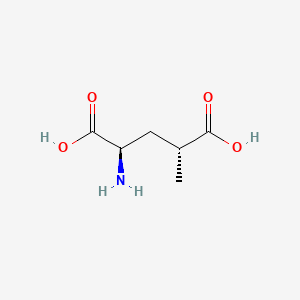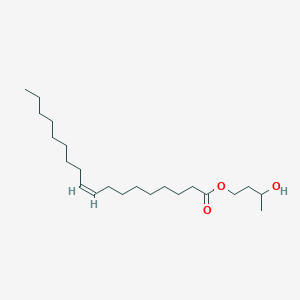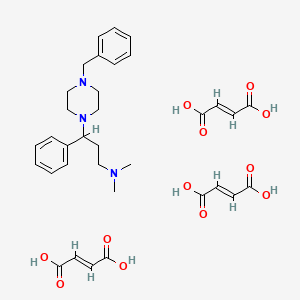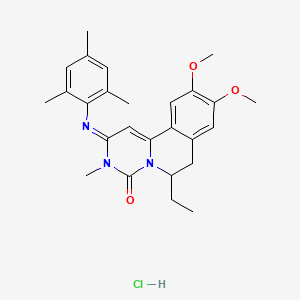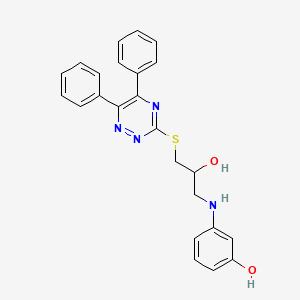
Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt: is a chemical compound with the molecular formula C26H50NNaO7S and a molecular weight of 543.73247 g/mol . This compound is known for its unique structure, which includes an octadecanamide backbone with N,N-dibutyl and sulfooxy groups, and a sodium salt component. It is often used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt typically involves the reaction of octadecanamide with dibutylamine and a sulfonating agent. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-70°C.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes:
Raw Materials: Octadecanamide, dibutylamine, and a sulfonating agent.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: Techniques such as recrystallization or chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfooxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides or sulfonates.
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and reactivity.
- Acts as a reagent in organic synthesis for the preparation of complex molecules.
Biology:
- Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
- Studied for its interactions with biological membranes and proteins.
Medicine:
- Potential applications in the formulation of pharmaceuticals, particularly in enhancing drug solubility and bioavailability.
- Explored for its antimicrobial properties and potential use in disinfectants.
Industry:
- Utilized in the production of detergents and cleaning agents.
- Employed as an emulsifying agent in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism by which Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the long hydrophobic chain allows for integration into lipid bilayers. This dual functionality enables the compound to modulate membrane properties and enzyme activities, leading to its diverse applications.
Comparison with Similar Compounds
Octadecanamide: Lacks the sulfooxy and dibutyl groups, making it less amphiphilic.
N,N-Dibutylamide: Similar structure but without the sulfooxy group, resulting in different chemical properties.
Sodium Octadecanesulfonate: Contains a sulfonate group but lacks the amide and dibutyl groups.
Uniqueness: Octadecanamide, N,N-dibutyl-10-(sulfooxy)-, sodium salt is unique due to its combination of hydrophobic and hydrophilic regions, making it highly versatile in various applications. Its ability to interact with both aqueous and lipid environments sets it apart from other similar compounds.
Properties
CAS No. |
62093-93-0 |
|---|---|
Molecular Formula |
C26H50NNaO7S |
Molecular Weight |
543.7 g/mol |
IUPAC Name |
sodium;[1-carboxy-17-(dibutylamino)-17-oxoheptadecan-8-yl] sulfate |
InChI |
InChI=1S/C26H51NO7S.Na/c1-3-5-22-27(23-6-4-2)25(28)20-16-12-8-7-10-14-18-24(34-35(31,32)33)19-15-11-9-13-17-21-26(29)30;/h24H,3-23H2,1-2H3,(H,29,30)(H,31,32,33);/q;+1/p-1 |
InChI Key |
LFGJCKCFFPLEBI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


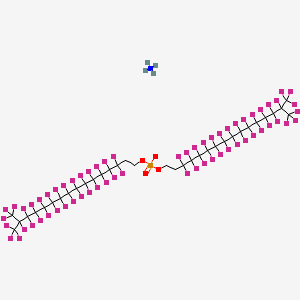
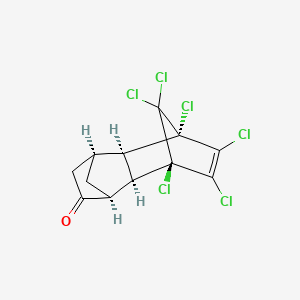
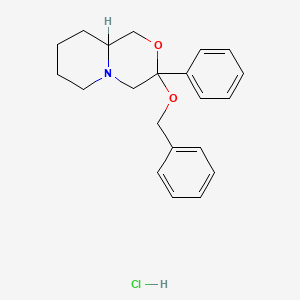
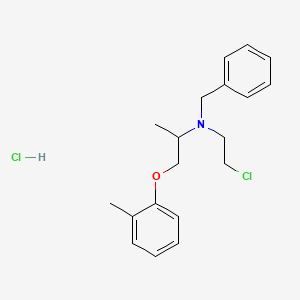
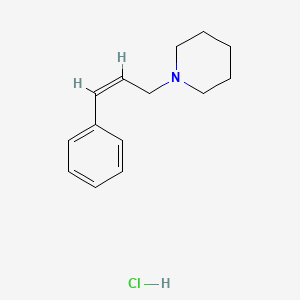
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl benzenesulfonate](/img/structure/B12739586.png)
